molecular formula C11H11NO3 B564448 Methyl 2-(2-oxoindolin-5-YL)acetate CAS No. 109737-05-5

Methyl 2-(2-oxoindolin-5-YL)acetate

Cat. No. B564448
M. Wt: 205.213
InChI Key: KTOPVPVMLRSPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(2-oxoindolin-5-YL)acetate” is a chemical compound with the molecular formula C11H11NO3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-oxoindolin-5-YL)acetate” can be represented by the SMILES string O=C(OC)C1=CC(NC(C2)=O)=C2C=C1 . The compound has a molecular weight of 205.21 .


Physical And Chemical Properties Analysis

“Methyl 2-(2-oxoindolin-5-YL)acetate” is a solid compound . Its molecular formula is C11H11NO3, and it has a molecular weight of 205.21 .

Safety And Hazards

“Methyl 2-(2-oxoindolin-5-YL)acetate” should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish it .

properties

IUPAC Name

methyl 2-(2-oxo-1,3-dihydroindol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)5-7-2-3-9-8(4-7)6-10(13)12-9/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOPVPVMLRSPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697381
Record name Methyl (2-oxo-2,3-dihydro-1H-indol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-oxoindolin-5-YL)acetate

CAS RN

109737-05-5
Record name Methyl (2-oxo-2,3-dihydro-1H-indol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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